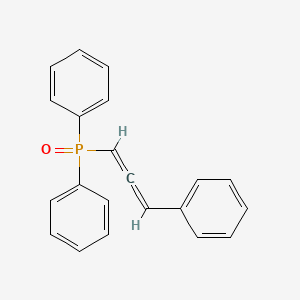
Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane is a complex organophosphorus compound. It is characterized by the presence of a phosphane core bonded to diphenyl and 3-phenylpropadienyl groups, along with an oxo group. This compound is notable for its unique structural features and reactivity, making it a subject of interest in various fields of chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with 3-phenylpropargyl bromide. The reaction proceeds through a series of steps, including the formation of triphenyl(3-phenylpropadienyl)phosphonium bromide, which is then oxidized to yield the desired compound . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or isopropanol for recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization, and employing industrial-grade reagents and solvents.
化学反応の分析
Types of Reactions
Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include secondary amines, phenylhydrazine, and dimethylformamide . The reactions typically require controlled temperatures and may involve catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include various phosphonium salts and ylide intermediates. These products are often characterized by their unique structural and electronic properties, which can be exploited in further chemical transformations .
科学的研究の応用
Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and ylides.
Biology: The compound’s reactivity with nucleophiles makes it useful in studying biochemical pathways involving phosphorus-containing compounds.
Medicine: Research into its potential medicinal properties is ongoing, with a focus on its interactions with biological molecules.
Industry: It is used in the development of advanced materials and catalysts for various industrial processes.
作用機序
The mechanism of action of Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane involves its ability to form stable phosphonium salts and ylides. These intermediates can participate in a variety of chemical reactions, including nucleophilic addition and substitution. The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to stabilize negative charges on the phosphorus atom, facilitating the formation of reactive intermediates .
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, known for its ability to form phosphonium salts.
Triphenyl(3-phenylprop-2-ynyl)phosphonium bromide: An isomer of the compound, differing in the position of the triple bond.
Triphenyl(3-phenylprop-1-ynyl)phosphonium bromide: Another isomer, also differing in the position of the triple bond.
Uniqueness
Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions. Its ability to form stable ylides and phosphonium salts sets it apart from other similar compounds, making it a valuable reagent in both academic and industrial research.
特性
CAS番号 |
20700-46-3 |
|---|---|
分子式 |
C21H17OP |
分子量 |
316.3 g/mol |
InChI |
InChI=1S/C21H17OP/c22-23(20-14-6-2-7-15-20,21-16-8-3-9-17-21)18-10-13-19-11-4-1-5-12-19/h1-9,11-18H |
InChIキー |
ZAWQSWUFGGHYMV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=C=CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


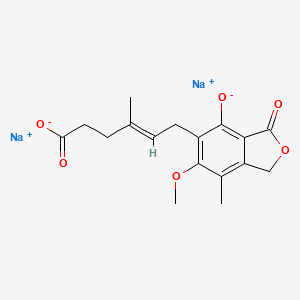
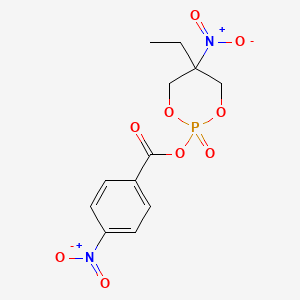
![2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14714423.png)
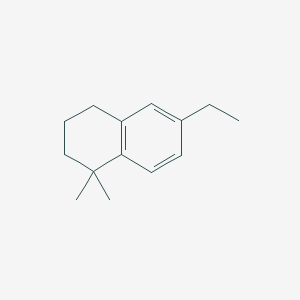
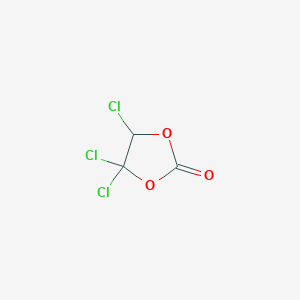
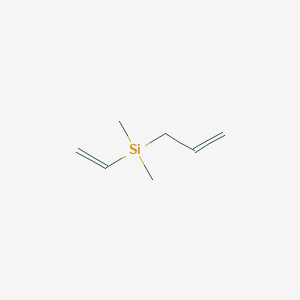

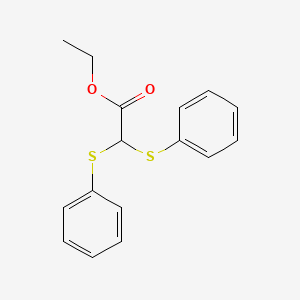
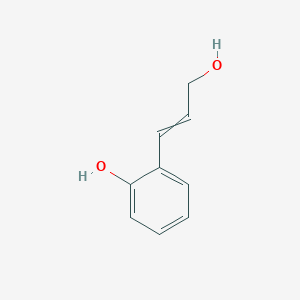


![(1R,7R)-Bicyclo[5.1.0]octane](/img/structure/B14714500.png)
![Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14714501.png)

